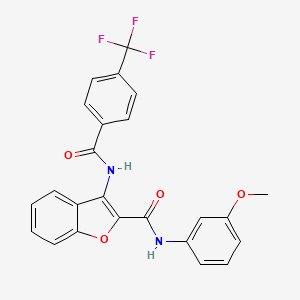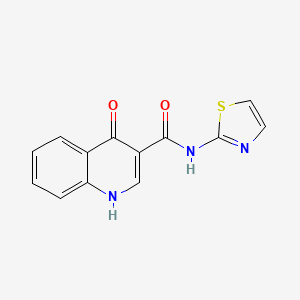![molecular formula C13H12BFO3 B2995018 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096336-03-5](/img/structure/B2995018.png)
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a chemical compound with the CAS Number: 2096336-03-5. It has a molecular weight of 246.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid”, can be used as reactants in various chemical reactions. For instance, they can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
This compound is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Glucose Sensing Applications
Glucose Sensing via Aggregation and "Knock-Out" Binding : Researchers have utilized aggregates of amphiphilic monoboronic acids, featuring a hydrophobic pyrene fluorophore, for highly sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solutions. The selectivity for glucose was notably enhanced through "knock-out" binding of fructose by phenylboronic acid, demonstrating the potential for precise glucose monitoring in biological contexts (Huang et al., 2013).
Synthesis Methodologies
Synthesis of 4-Arylcoumarins via Cu-Catalyzed Hydroarylation : A study demonstrated the use of methyl phenylpropiolates with a MOM-protected hydroxy group for hydroarylation with various arylboronic acids, including 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, leading to the formation of 4-arylcoumarins. This method facilitated the synthesis of biologically active compounds, showcasing the versatility of phenylboronic acids in synthetic chemistry (Yamamoto & Kirai, 2008).
Materials Science
Fluorophenylboronic Acid Substituted Chitosan for Insulin Loading and Release : Research into the modification of chitosan with fluorophenylboronic acid (FPBA) aimed to exploit FPBA's potential for glucose-responsive insulin delivery. The study found that FPBA substitution on chitosan could improve insulin encapsulation efficiency and glucose binding, indicating a promising approach for controlled insulin release in diabetic therapy (Luo et al., 2020).
Experimental Oncology
Antiproliferative Potential of Phenylboronic Acid Derivatives : A study exploring simple phenylboronic acid and benzoxaborole derivatives, including those similar to 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, found significant antiproliferative and proapoptotic effects in A2780 ovarian cancer cells. This research highlights the potential of phenylboronic acid derivatives in developing novel anticancer agents (Psurski et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a source of an aryl or alkyl group, which is transferred to a metal catalyst and then to an electrophilic organic group .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation, a process in which it transfers its organic group to a metal catalyst . This reaction involves the formation of a new carbon-carbon bond, which is a key step in the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid can participate, is a key biochemical pathway. This reaction is widely used in organic synthesis to create carbon-carbon bonds . The reaction is mild and tolerant of various functional groups, making it versatile for synthesizing a wide range of organic compounds .
Result of Action
The primary result of the action of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid. For instance, the compound is water-soluble and may spread in water systems . Additionally, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki-Miyaura coupling reaction .
Propriétés
IUPAC Name |
[4-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABWNQSWILZWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2994935.png)
![N-(2,4-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2994936.png)
![[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2994937.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)
![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)
![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)
![(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994947.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


